N'-[(E)-(3-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide
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Overview
Description
N’-[(E)-(3-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of a quinoline ring, a chlorophenyl group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide typically involves the condensation reaction between 2-methylquinoline-4-carbohydrazide and 3-chlorobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
- Dissolve 2-methylquinoline-4-carbohydrazide in ethanol.
- Add 3-chlorobenzaldehyde to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve scaling up the reaction conditions and optimizing parameters such as temperature, solvent, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential as an anticancer agent, as it can induce apoptosis in cancer cells.
Industry: Utilized in the development of organic materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which N’-[(E)-(3-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide exerts its effects is primarily through its interaction with biological targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological outcomes. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme function. In cancer cells, it can induce apoptosis by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
N’-[(E)-(3-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide can be compared with other Schiff bases and quinoline derivatives:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Similar in structure but with different substituents on the phenyl ring, leading to variations in biological activity and chemical reactivity.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide:
N’-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide: A compound with multiple halogen substituents, showing enhanced stability and unique biological activities.
The uniqueness of N’-[(E)-(3-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14ClN3O |
---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C18H14ClN3O/c1-12-9-16(15-7-2-3-8-17(15)21-12)18(23)22-20-11-13-5-4-6-14(19)10-13/h2-11H,1H3,(H,22,23)/b20-11+ |
InChI Key |
SLDVWGRJOLHVGA-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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